![molecular formula C18H17BrO3 B1522671 3-(4-Bromophenyl)-2'-carboethoxypropiophenone CAS No. 898761-11-0](/img/structure/B1522671.png)
3-(4-Bromophenyl)-2'-carboethoxypropiophenone
Overview
Description
The compound “3-(4-Bromophenyl)-2’-carboethoxypropiophenone” is a brominated phenyl compound. Brominated phenyl compounds are often used in organic synthesis due to their reactivity .
Molecular Structure Analysis
The molecular structure of similar compounds, such as “3-(4-Bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one”, has been studied. These compounds were found to crystallize in the monoclinic system .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For a similar compound, “3-(4-Bromophenyl)propionaldehyde”, the density was reported to be 1.399 g/cm3, the boiling point was 267.8ºC at 760 mmHg, and the molecular weight was 213.07100 .Scientific Research Applications
Medicine
3-(4-Bromophenyl)-2’-carboethoxypropiophenone: may serve as a precursor in the synthesis of indole derivatives, which have shown a wide range of biological activities. These activities include antiviral, anti-inflammatory, anticancer, and anti-HIV properties . The compound’s potential to bind with high affinity to multiple receptors could be beneficial in developing new therapeutic agents.
Agriculture
In the agricultural sector, derivatives of this compound could be explored for their potential as plant growth regulators or as part of the synthesis of pesticides . The bromophenyl group, in particular, might be useful in creating compounds with herbicidal or insecticidal properties.
Materials Science
The bromophenyl moiety in 3-(4-Bromophenyl)-2’-carboethoxypropiophenone is a valuable functional group in materials science. It can be used in the synthesis of polymers and liquid crystals, which are crucial for developing new materials with specific optical and electronic properties .
Environmental Science
This compound could be utilized in environmental science research, particularly in the development of sensors and adsorbents for environmental monitoring and cleanup. Its structural components may allow for the creation of materials that can capture pollutants or greenhouse gases .
Analytical Chemistry
In analytical chemistry, 3-(4-Bromophenyl)-2’-carboethoxypropiophenone could be used as a standard or reagent in various analytical methods. Its well-defined structure makes it suitable for use in calibrating instruments or as a reactant in synthesis reactions that require a brominated aromatic ketone .
Pharmacology
The pharmacological applications of this compound could be significant due to its potential role in drug design and synthesis. It may be involved in the creation of new drugs that target specific receptors or enzymes within the body .
Biochemistry
In biochemistry, the compound could be important in studying enzyme-substrate interactions or in the synthesis of small molecules that can influence biochemical pathways. Its structural features might make it a candidate for probing the function of brominated compounds in biological systems .
Chemical Engineering
Finally, in chemical engineering, 3-(4-Bromophenyl)-2’-carboethoxypropiophenone could be used in process development and optimization. Its properties might be beneficial in catalysis, reaction engineering, or the development of new chemical processes .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 2-[3-(4-bromophenyl)propanoyl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrO3/c1-2-22-18(21)16-6-4-3-5-15(16)17(20)12-9-13-7-10-14(19)11-8-13/h3-8,10-11H,2,9,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOEVAIMFJWTKKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C(=O)CCC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)-2'-carboethoxypropiophenone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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